2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-
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Overview
Description
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a tetrahydropyranyl group, which is a six-membered ring containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- typically involves multiple steps. One common method includes the protection of alcohols using tetrahydropyranyl (THP) groups. The alcohol reacts with 3,4-dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the THP ether, which is resilient to various reactions and can be deprotected later by acid-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanone derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- involves its interaction with specific molecular targets and pathways. The oxetane ring’s propensity to undergo ring-opening reactions makes it a valuable intermediate in various synthetic processes . Additionally, its tetrahydropyranyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler four-membered cyclic ether without the hexyl and tetrahydropyranyl groups.
Tetrahydropyran: A six-membered ring containing an oxygen atom, used as a protecting group in organic synthesis.
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Uniqueness
2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- is unique due to its combination of an oxetane ring and a tetrahydropyranyl group, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
3-hexyl-4-[2-(oxan-2-yloxy)tridecyl]oxetan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50O4/c1-3-5-7-9-10-11-12-13-14-18-23(30-26-20-16-17-21-29-26)22-25-24(27(28)31-25)19-15-8-6-4-2/h23-26H,3-22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLJAKEKGPLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617760 |
Source
|
Record name | 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-31-5 |
Source
|
Record name | 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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